3-Hydroxypropyl salicylate
Description
Structure
3D Structure
Properties
CAS No. |
84370-81-0 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxypropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c11-6-3-7-14-10(13)8-4-1-2-5-9(8)12/h1-2,4-5,11-12H,3,6-7H2 |
InChI Key |
OBMBZFOXAKONKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCO)O |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 3 Hydroxypropyl Salicylate and Analogous Salicylate Esters
Esterification Reactions for Salicylate (B1505791) Derivatives
Esterification is the cornerstone for producing salicylate derivatives. This class of reactions involves the formation of an ester from a carboxylic acid and an alcohol. In the context of 3-hydroxypropyl salicylate, this specifically involves the reaction of salicylic (B10762653) acid with 1,3-propanediol (B51772). The synthesis of analogous esters may use other alcohols like ethanol, n-butanol, or 2-ethylhexanol. scientific.netacs.orgmdpi.com Methodologies have been optimized to enhance yield, reduce reaction times, and minimize environmental impact through the choice of catalysts and reaction conditions. scientific.netgoogle.com
Fischer Esterification Approaches
Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. cerritos.eduma.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in large excess or water, a byproduct, is removed as it forms. ma.edumasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. ma.edumasterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. ma.edu A tetrahedral intermediate is formed, which then undergoes proton transfer to form a good leaving group (water). masterorganicchemistry.com Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com For the synthesis of this compound, salicylic acid would be reacted with 1,3-propanediol using this approach. While effective, Fischer esterification often requires harsh conditions and long reaction times. scientific.netma.edu
Table 1: Key Steps in Fischer Esterification
| Step | Description |
| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. masterorganicchemistry.com |
| 2. Nucleophilic Attack | The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. ma.edu |
| 3. Proton Transfer | A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. masterorganicchemistry.com |
| 4. Water Elimination | The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com |
| 5. Deprotonation | The final ester is formed upon deprotonation, regenerating the acid catalyst. masterorganicchemistry.com |
Enzymatic Synthesis with Lipases
Enzymatic synthesis represents a green chemistry approach to producing salicylate esters. mdpi.com Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), are widely used as biocatalysts. mdpi.comresearchgate.netnih.gov These enzymes can catalyze esterification and transesterification reactions under mild conditions, often leading to high yields and product purity with lower energy consumption compared to chemical methods. mdpi.comnih.gov
Lipases are active in low-water environments and can catalyze the reverse reaction of hydrolysis, making them suitable for ester synthesis. nih.govuminho.pt The synthesis can be performed via direct esterification of salicylic acid with an alcohol or through transesterification, for example, using methyl salicylate as the acyl donor. mdpi.comresearchgate.net A study on the synthesis of 2-ethylhexyl salicylate using Novozym 435 in a solvent-free system achieved a molar conversion of approximately 80% at 60 °C. mdpi.com The optimal conditions found for this process were a reaction time of 23.1 hours, a temperature of 66.5 °C, and an enzyme amount of 881 PLU, yielding an 88.2% conversion. mdpi.com Similarly, lipase-catalyzed transesterification of methyl salicylate with sorbitol has been demonstrated to achieve a 98% conversion yield. researchgate.net
Table 2: Examples of Lipase-Catalyzed Salicylate Ester Synthesis
| Salicylate Ester | Lipase Used | Method | Key Conditions | Conversion/Yield | Reference |
| 2-Ethylhexyl salicylate | Novozym 435 (immobilized CALB) | Transesterification | 66.5 °C, 23.1 h, solvent-free | 88.2% | mdpi.com |
| Sorbitol salicylate | Candida antarctica lipase | Transesterification | tert-amyl alcohol solvent | 98% | researchgate.net |
| Citronellyl esters | Novozym 435 (immobilized CALB) | Transesterification | 70 °C, solvent-free | >99% | researchgate.net |
Catalyst-Mediated Esterification (e.g., Phenylboronic Acid, Boric Acid)
Milder acid catalysts have been explored to overcome the harshness of strong mineral acids. Boric acid (H₃BO₃) has been successfully used as an inexpensive, mild, and environmentally benign catalyst for the synthesis of salicylate esters like n-butyl salicylate. scientific.netresearchgate.net It is considered a Lewis acid and can effectively catalyze the esterification of salicylic acid with alcohols without the need for toxic organic water carriers. scientific.net The use of boric acid results in high yields (90-95% for butyl and isopentyl salicylates) and excellent product purity, avoiding the corrosion and side reactions associated with sulfuric acid. scientific.netgoogle.com
Phenylboronic acid (PBA) has also been employed as a catalyst, particularly for aminolysis and esterification reactions. rsc.orgrsc.org In a study comparing catalysts for the aminolysis of ethyl salicylate, PBA (15 mol%) was shown to be effective, achieving high conversion rates. rsc.org The catalytic cycle for PBA-mediated reactions involves the activation of the carbonyl group, facilitating the nucleophilic attack. rsc.org
Table 3: Comparison of Boron-Based Catalysts in Esterification
| Catalyst | Substrates | Conditions | Yield | Advantages | Reference |
| Boric Acid (H₃BO₃) | Salicylic acid, n-butanol | Reflux, no toxic water carrier | High | Inexpensive, mild, eco-friendly, high purity product. scientific.netresearchgate.net | scientific.netresearchgate.net |
| Boric Acid (H₃BO₃) | Salicylic acid, various alcohols | Not specified | 90-95% | Avoids equipment corrosion and pollution. google.com | google.com |
| Phenylboronic Acid (PBA) | Ethyl salicylate, various amines (aminolysis) | 60 °C, hexane, 24 h | 11-94% | Effective for mono-functionalized amines. rsc.org | rsc.org |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. google.comrsc.orgresearchgate.net The synthesis of salicylate esters has been successfully achieved using this technology. google.comresearchgate.net
One method describes the synthesis of various alkyl salicylates by reacting salicylic acid and an alcohol in the presence of an ionic liquid catalyst under microwave irradiation (85-115 °C, 15-30 minutes), resulting in high conversion efficiencies. google.com For instance, the synthesis of n-pentyl salicylate reached a 91.2% conversion of salicylic acid. google.com Another protocol for synthesizing 2-ethylhexyl salicylate under microwave irradiation (540 W, 20 minutes) with p-toluene sulphonic acid as the catalyst achieved a yield of 86.76% without a water-carrying agent. researchgate.net Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its "green" credentials. rsc.orgnih.gov
Solvent-Free Synthetic Strategies
Solvent-free synthesis, also known as "dry media" or "solid-state" reaction, is a key principle of green chemistry aimed at reducing or eliminating the use of volatile organic solvents. mdpi.comnih.gov This approach not only minimizes environmental pollution but can also simplify work-up procedures and, in some cases, improve reaction rates and yields. researchgate.netnih.gov
Several of the aforementioned methods can be adapted to solvent-free conditions. For example, the lipase-catalyzed synthesis of 2-ethylhexyl salicylate was effectively conducted in a solvent-free system under reduced pressure. mdpi.com Similarly, microwave-assisted synthesis of salicylates and related amides has been performed without solvents, providing rapid and efficient reactions. rsc.orgnih.gov Boric acid has also been used as a catalyst for the one-pot, solvent-free synthesis of other organic compounds, suggesting its applicability for salicylate esters under similar conditions. researchgate.net High-pressure activation is another emerging technique that enables catalyst- and solvent-free esterifications. beilstein-journals.org
Synthesis of Related Hydroxypropyl-Substituted Benzamides and Esters
The synthesis of related structures, such as hydroxypropyl-substituted benzamides and esters, employs similar organic chemistry principles. For instance, 2-amino-N-(3-hydroxypropyl)benzamide can be synthesized by coupling 2-aminobenzoic acid with 3-hydroxypropylamine using standard peptide coupling agents like EDCI/HOBt.
The functionalization of polysaccharides like hydroxypropyl cellulose (B213188) (HPC) with various ester groups is another relevant area. HPC can be esterified by reacting its available hydroxyl groups with acid chlorides (e.g., stearoyl chloride, 10-undecenoyl chloride) in a suitable solvent like N,N-dimethylacetamide (DMAc) or tetrahydrofuran (B95107) (THF). rsc.orgfrontiersin.org This method allows for the creation of HPC esters with tailored properties. frontiersin.org For example, HPC has been modified with chloroacetate (B1199739) groups, which are then coupled with the sodium salt of p-aminobenzoic acid to form an HPC-PABA ester conjugate. jocpr.com The reaction of various nitrogen-containing heterocycles with allyl glycidyl (B131873) ether yields the corresponding heterylhydroxypropyl allyl ethers, demonstrating another route to hydroxypropyl-substituted structures. researchgate.net
Amidation Reactions from Salicylate Esters
The conversion of salicylate esters to salicylamides is a significant transformation in organic synthesis. Amide bond formation can be accomplished using various methods, including reactions with primary amines.
One approach involves the direct amidation of 4H-benzo[d] Current time information in Bangalore, IN.scispace.comdioxin-4-one derivatives, which are synthesized from salicylic acids and acetylenic esters. nih.govrsc.org These benzodioxinone intermediates readily react with primary amines at room temperature to yield the corresponding salicylamides in moderate to good yields. nih.gov For instance, treatment of a synthesized 4H-benzo[d] Current time information in Bangalore, IN.scispace.comdioxin-4-one with n-propylamine in the presence of DBU in acetonitrile (B52724) successfully produces the expected salicylamide. nih.gov This strategy has been shown to be effective for various primary amines, including isopropylamine, benzylamine, and cyclohexylamine. nih.gov
Another method involves the direct aminolysis of salicylate esters, such as ethyl salicylate. Studies have evaluated the reaction of ethyl salicylate with different primary amines to form N-substituted salicylamides. researchgate.netrsc.org These reactions can be performed under solvent-free conditions using microwave radiation, which significantly reduces the reaction time compared to conventional heating. researchgate.net The use of catalysts like phenylboronic acid (PBA) can also facilitate the reaction, leading to high isolated yields of the amide products. researchgate.netrsc.org
| Amine Substrate | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| n-Butylamine | PBA (15 mol%), 60 °C, 24h | 95% conversion, 79% isolated yield | rsc.org |
| n-Pentylamine | PBA (15 mol%), 60 °C, 24h | 86% isolated yield | rsc.org |
| n-Hexylamine | PBA (15 mol%), 60 °C, 24h | 91% isolated yield | rsc.org |
| Cyclohexylamine | PBA (15 mol%), 60 °C, 24h | 90% isolated yield | rsc.org |
| 2-Aminoethan-1-ol | Microwave, Solvent-free | High Yield | researchgate.net |
Derivatization of Salicylic Acid with Hydroxypropylamines
The derivatization of salicylic acid can be achieved by reacting its functional groups with various reagents. The synthesis of this compound specifically involves the introduction of a hydroxypropyl group to the salicylic acid core, which modifies its physicochemical properties. ontosight.ai While direct reactions with hydroxypropylamines are a potential route, related methodologies often involve multi-step processes. For instance, the synthesis of N-substituted salicylamides can be achieved by first converting salicylic acid to an activated intermediate, such as an acid chloride, followed by reaction with the desired amine. brazilianjournals.com.br Fischer esterification and the Mitsunobu reaction represent other established methods for creating derivatives from salicylic acid. brazilianjournals.com.br
Polymeric Conjugation and Prodrug Design Incorporating Salicylate Moieties
Incorporating salicylic acid into polymer backbones is a strategy used to create macromolecular prodrugs. This approach aims to achieve controlled and sustained release of the active molecule through the hydrolytic degradation of the polymer. acs.org
Synthesis of Salicylic Acid-Based Poly(anhydride-esters)
Salicylic acid-based poly(anhydride-esters) (SAPAEs) are biodegradable polymers that have the salicylic acid molecule chemically incorporated into the polymer backbone. acs.orgnih.gov Upon hydrolysis, these polymers degrade into salicylic acid and a linker molecule. acs.orgnih.gov The synthesis of these polymers can be performed via several methods, with melt-condensation polymerization and solution polymerization being common. acs.orgnih.gov
In a typical melt-condensation synthesis, a diacid precursor, which contains two salicylic acid molecules linked by a molecule like sebacic acid, is first synthesized. nih.gov This diacid monomer is then activated, often by reacting with an excess of acetic anhydride (B1165640) to form a mixed anhydride. nih.govresearchgate.net The purified monomer is then heated under high vacuum (e.g., at 180 °C), causing it to polymerize while releasing acetic anhydride as a byproduct. acs.orgnih.gov
Solution polymerization offers an alternative route, where a coupling agent like triphosgene (B27547) is used to facilitate the reaction between the diacid monomers in a suitable solvent at low temperatures. acs.org The properties of the resulting SAPAE can be tuned by copolymerizing different monomers. For example, copolymers of poly(1,10-bis(o-carboxyphenoxy)decanoate) (CPD) and poly(1,6-bis(p-carboxyphenoxy)hexane) (p-CPH) have been synthesized, where the ratio of CPD to p-CPH controls the salicylic acid loading and the thermal and mechanical properties of the polymer. scispace.com
| CPD:p-CPH Monomer Ratio | Salicylic Acid Loading (wt%) | Glass Transition Temperature (Tg, °C) | Reference |
|---|---|---|---|
| 100:0 | 50 | 38 | scispace.com |
| 75:25 | 38 | 35 | scispace.com |
| 50:50 | 25 | 32 | scispace.com |
| 25:75 | 13 | 29 | scispace.com |
| 10:90 | 6 | 27 | scispace.com |
Covalent Attachment to Hydroxypropylcellulose (B1664869) and Derivatives
Salicylic acid can be covalently attached to natural or semi-synthetic polymers like hydroxypropylcellulose (HPC) and hydroxypropylmethylcellulose (B13716658) (HPMC) to form macromolecular prodrugs. researchgate.netresearchgate.net One synthetic strategy involves an in situ activation of the drug's carboxylic acid group. researchgate.net For example, p-toluenesulfonyl chloride can be used as an activating agent in a solvent like N,N-dimethylacetamide. researchgate.net The activated salicylic acid then reacts with the free hydroxyl groups on the cellulose polymer backbone to form ester linkages. researchgate.net This method has been reported to produce organo-soluble conjugates with varying degrees of drug substitution, achieving yields between 78% and 86%. researchgate.net Similarly, HPMC-salicylate conjugates have been synthesized and characterized, forming amphiphilic materials that can self-assemble into nanostructures. researchgate.net
Crosslinking Strategies for Polymer-Drug Conjugates
Crosslinking is a key strategy to modify the properties of polymer-drug conjugates, such as their swelling behavior and drug release kinetics. researchgate.netresearchgate.net For conjugates of salicylic acid with polymers like hydroxypropylcellulose, multiple crosslinking can be achieved. researchgate.net In one example, a hydroxypropylcellulose-succinate-salicylate (HPC-SAn-SA) conjugate was synthesized and then crosslinked using oxalyl chloride. researchgate.net This process creates a network structure that exhibits pH-responsive swelling. researchgate.net
In other systems, different crosslinking agents are employed. For instance, hydrogels designed for salicylic acid release have been prepared by blending a salicylic acid-containing polymer with another water-soluble polymer and then inducing crosslinking. researchgate.net In the development of chitosan-based nanocarriers for drug delivery, tripolyphosphate (TPP) has been used as a crosslinker for chitosan (B1678972) that was previously conjugated with salicylic acid. chemrevlett.com Glutaraldehyde is another chemical crosslinker used to improve the mechanical stability of polymer matrices for drug delivery. mdpi.com The use of homobifunctional spacers like glutaric acid or succinic acid to link a drug to a hyperbranched polymer can sometimes lead to intermolecular crosslinking, although this is often minimized by using dilute reaction conditions. nih.gov
Structural Modifications and Analog Design in Salicylate Chemistry
Analog design involves the systematic modification of a lead compound's chemical structure to enhance its properties or to understand its structure-activity relationships (SAR). numberanalytics.com In salicylate chemistry, this approach has led to the development of diverse derivatives.
One of the earliest examples of analog design is the development of aspirin (B1665792) from salicylic acid, a natural product found in willow bark. numberanalytics.com Modern strategies for designing salicylate analogs include altering the core scaffold, modifying functional groups, and changing the stereochemistry. numberanalytics.com For example, researchers have synthesized bi-aryl analogues of salicylic acid using palladium-catalyzed cross-coupling reactions to explore how structural changes affect biological activity. nih.gov
Another advanced application is the use of a salicylate-derived linker to create simplified analogs of complex natural products like bryostatin (B1237437) 1. acs.org In this work, the complex A- and B-ring system of bryostatin was replaced with a 5-bromosalicylate-derived fragment. acs.org This scaffold allowed for final-step diversification through Suzuki coupling reactions, generating a library of potent analogs from a common intermediate. acs.org Structure-activity relationship studies on salicylates have shown that substitutions on the 2-hydroxyl group or at the 4-position of the ring can significantly reduce or eliminate certain biological activities, while substitutions at the 3- or 5-positions have varying effects depending on the nature of the substituent. researchgate.net
Introduction of Varied Ester Moieties
The esterification of the carboxylic acid group of salicylic acid is a primary strategy for creating derivatives like this compound. This modification can alter properties such as solubility, stability, and degradation kinetics. The synthesis of this compound itself involves the specific hydroxypropylation of salicylic acid. ontosight.ai General methods for introducing varied ester groups often involve reacting the salicylic acid with a corresponding alcohol under appropriate catalytic conditions.
One common approach is the direct condensation of a salicylic acid derivative with an alcohol. For instance, the synthesis of various salicylate esters can be achieved by condensing a key intermediate, such as 4-acetamido-2-(benzyloxy)benzoic acid, with different alcohols to obtain the desired target compounds. jst.go.jp Another method involves the reaction of phenyl salicylate with an aldehyde in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to produce salicylate alcohols. orientjchem.org Specifically, the synthesis of 2-(3´-Hydroxypropyl)-4H-benz-1,3-dioxin-4-one, a related precursor, has been demonstrated through this solvent-free method. orientjchem.org
Furthermore, the synthesis of polymeric salicylate derivatives, known as poly(anhydride-esters), showcases the introduction of diverse linking moieties. acs.orgnih.gov These polymers are synthesized by linking two salicylic acid molecules through various "linker" molecules, which can be linear aliphatic, aromatic, or branched aliphatic structures. acs.orgnih.gov The synthesis often starts with the protection of the carboxylic acid of salicylic acid (e.g., as a benzyl (B1604629) ester), followed by reaction with a diacyl chloride (like sebacoyl chloride) to form a polymer precursor. nih.gov This precursor then undergoes melt condensation polymerization to form the final poly(anhydride-ester). nih.govnih.gov The choice of linker significantly influences the polymer's properties, such as molecular weight and degradation rate. acs.org
The following table summarizes various synthetic approaches for introducing ester moieties to a salicylate structure.
| Starting Material(s) | Reagent(s) / Catalyst(s) | Product Type | Ref |
| 4-Amino salicylic acid | 1. Methanol, H₂SO₄ 2. Benzyl bromide 3. Sulfonyl chloride 4. Alcohol, Condensing agent | Substituted Salicylate Ester | jst.go.jp |
| Phenyl salicylate, Aldehyde | DABCO | Salicylate Alcohol | orientjchem.org |
| Salicylic acid, Sebacoyl chloride | 1. Benzyl ester protection 2. Deprotection 3. Acetic anhydride 4. Heat (Melt condensation) | Poly(anhydride-ester) | nih.gov |
| Salicylic acid, Linker diacid | Acyl chloride or Acetic anhydride | Poly(anhydride-ester) | acs.orgnih.gov |
Functionalization of the Salicylate Core
Modifying the aromatic ring of salicylic acid—the salicylate core—offers another avenue for creating novel derivatives with tailored properties. This can involve the introduction of various functional groups onto the benzene (B151609) ring, which can influence the molecule's electronic properties and steric hindrance.
A key strategy involves starting with a pre-functionalized salicylic acid. For example, syntheses often begin with 4-aminosalicylic acid. jst.go.jpnih.gov The amino group can be a handle for further modifications. In one pathway, the amino group of methyl 4-aminosalicylate is reacted with para-toluenesulfonyl chloride to generate a sulfonamide derivative. jst.go.jp In another, the amino group is reductively methylated using paraformaldehyde and sodium cyanoborohydride. nih.gov
Halogenation is another method used to functionalize the salicylate core. An iodinated salicylate derivative can be prepared by treating a protected 4-aminosalicylic acid with iodine and potassium carbonate. nih.gov This iodinated intermediate serves as a versatile precursor for subsequent cross-coupling reactions, such as the Sonogashira coupling with an alkyne like phenylacetylene, to introduce more complex side chains. nih.gov This "click chemistry" approach allows for the creation of large libraries of salicylate derivatives by tethering the functionalized core to various azide-containing molecules. nih.gov
Photochemical methods have also been employed for the synthesis of functionalized salicylate esters and amides through acylation. nih.gov Additionally, salicylate-, catecholate-, and hydroxypyridinonate-functionalized dendrimers have been synthesized by coupling these chelating groups to the surface of dendrimers, demonstrating a method for creating macromolecular structures with multiple salicylate functionalities. scispace.com
The table below outlines different methods for functionalizing the salicylate core.
| Starting Salicylate | Reagent(s) | Functional Group Introduced | Resulting Structure Type | Ref |
| 4-Aminosalicylic acid derivative | para-Toluenesulfonyl chloride | Sulfonamide | 4-Sulfonamido-salicylate | jst.go.jp |
| 4-Aminosalicylic acid derivative | Paraformaldehyde, NaCNBH₃ | N,N-dimethylamino | 4-(Dimethylamino)salicylate | nih.gov |
| 4-(Dimethylamino)salicylate derivative | Iodine, K₂CO₃ | Iodine | 4-(Dimethylamino)-iodosalicylate | nih.gov |
| Iodinated salicylate derivative | Phenylacetylene, Pd(PPh₃)₂Cl₂ | Phenylalkyne | Salicylate with alkyne moiety | nih.gov |
| Salicylate chelator | Dendrimer, Activating agent | Amide linkage | Salicylate-functionalized dendrimer | scispace.com |
Design of Hybrid Molecules (e.g., Tyrosol-Salicylate Derivatives)
Hybrid molecules are designed by combining two or more distinct chemical scaffolds to create a new entity with potentially synergistic or novel activities. The synthesis of tyrosol-salicylate derivatives is a prime example of this strategy, merging the structures of tyrosol, a natural phenol (B47542) found in olive oil, and salicylic acid. nih.govresearchgate.net
The synthesis of these hybrids typically involves forming an ester linkage between the alcoholic hydroxyl group of tyrosol and the carboxylic acid of a salicylic acid derivative. nih.gov One reported method involves structural modifications of tyrosol to first introduce a carboxylic acid group adjacent to its phenolic hydroxyl, creating a "salicylate-like tyrosol". nih.gov This new molecule can then be further modified, for instance, by acetylating the phenolic group to produce an aspirin-like derivative. nih.gov
A more direct approach involves the esterification of tyrosol with various phenolic acids, including salicylic acid, to enhance its biological properties. nih.gov Research has shown the synthesis and biological evaluation of new tyrosol-salicylate derivatives as potential anti-inflammatory agents, highlighting the interest in these hybrid structures. nih.govresearchgate.netingentaconnect.com The design aims to leverage the beneficial properties of both parent molecules within a single compound.
Advanced Analytical Techniques for the Characterization and Quantification of 3 Hydroxypropyl Salicylate and Its Metabolites
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like 3-Hydroxypropyl salicylate (B1505791) produce unique spectra that serve as fingerprints, revealing detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the mapping of the molecular skeleton.
While specific spectral data for 3-Hydroxypropyl salicylate is not widely published, the analysis of its close structural analog, propyl salicylate , provides a strong basis for predicting its spectral characteristics. The ¹H NMR spectrum of propyl salicylate in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton in the molecule. chemicalbook.com The aromatic protons on the salicylate ring typically appear in the downfield region (δ 6.8-7.9 ppm) due to the deshielding effects of the aromatic system. The protons of the propyl chain appear further upfield, with the chemical shift influenced by their proximity to the electronegative oxygen atom of the ester group. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for Propyl Salicylate chemicalbook.com
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic Hydroxyl Proton (-OH) | ~10.86 | Singlet |
| Aromatic Proton (Position 6) | ~7.83 | Doublet of doublets |
| Aromatic Proton (Position 4) | ~7.42 | Triplet of doublets |
| Aromatic Proton (Position 3) | ~6.96 | Doublet |
| Aromatic Proton (Position 5) | ~6.85 | Triplet |
| Methylene Protons (-OCH₂-) | ~4.28 | Triplet |
| Methylene Protons (-CH₂-) | ~1.79 | Sextet |
Note: Data is for propyl salicylate, a structural analog of this compound.
In ¹³C NMR, each unique carbon atom produces a distinct signal. For a salicylate ester, characteristic signals include those for the ester carbonyl carbon (δ ~170 ppm), the phenolic carbon (C-OH, δ ~161 ppm), and the other aromatic carbons (δ ~117-136 ppm). docbrown.infochemicalbook.com The carbons of the propyl group would appear in the upfield region of the spectrum. docbrown.info
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. The IR spectrum of a salicylate ester is distinguished by several key absorption bands. The presence of a hydroxyl (-OH) group results in a broad absorption band around 3100-3200 cm⁻¹. brainly.comfarmaceut.org The carbonyl (C=O) of the ester functional group gives rise to a strong, sharp peak typically found in the range of 1680-1730 cm⁻¹. brainly.com Other significant peaks include those for the aromatic C=C bond stretching (around 1500-1600 cm⁻¹) and the C-O bond stretching of the ester group (around 1200-1300 cm⁻¹). brainly.comresearchgate.net
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3100 - 3200 (Broad) |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Ester C=O | C=O Stretch | 1680 - 1730 (Strong, Sharp) |
| Aromatic C=C | C=C Stretch | 1500 - 1600 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
In the mass spectrum of a propyl salicylate, the molecular ion peak [M]⁺ would correspond to its molecular weight (180.08 g/mol ). massbank.eunih.gov The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for salicylate esters include the cleavage of the ester bond. For propyl salicylate, this results in a prominent base peak at m/z 120, corresponding to the loss of the propoxy radical. massbank.eunih.gov Another significant fragment is observed at m/z 121, representing the protonated salicylic (B10762653) acid fragment. massbank.eu The analysis of these fragments helps to piece together the original molecular structure. LC-MS/MS methods are particularly sensitive for quantifying salicylate metabolites, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, by monitoring specific ion transitions. nih.govrrml.ro
Table 3: Major Mass Spectrometry Fragments for Propyl Salicylate (EI-MS) massbank.eu
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Identity |
|---|---|---|
| 120 | 100 | [M - C₃H₇O]⁺ (Salicyloyl cation) |
| 121 | 26.7 | [C₇H₅O₃]⁺ (Protonated Salicylic Acid) |
| 92 | 19.9 | [C₆H₄O]⁺ |
| 138 | 18.6 | [M - C₃H₆]⁺ (Loss of propene) |
| 180 | 15.5 | [M]⁺ (Molecular Ion) |
Note: Data is for propyl salicylate, a structural analog of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid method primarily used for the quantitative analysis of compounds that absorb light in the UV or visible range. The salicylate structure possesses a chromophore that absorbs UV light. Salicylic acid itself has an intrinsic absorbance maximum around 297 nm, which can be monitored for quantification. nih.gov
For enhanced sensitivity and selectivity, especially in complex matrices, a colorimetric method is often employed. Salicylic acid and its derivatives react with ferric chloride (FeCl₃) to form a distinct purple-colored complex. researchgate.netwisdomlib.org This complex exhibits a maximum absorbance (λmax) at approximately 505 nm. researchgate.netwisdomlib.org By creating a calibration curve of known concentrations versus their absorbance, the concentration of an unknown sample can be accurately determined. This method is validated for linearity over a specific concentration range, ensuring its reliability for quantification. researchgate.netwisdomlib.org The loss of the salicylic acid UV-Vis signal over time can also be used to measure its reaction with other species, such as hydroxyl radicals. nih.govnsf.gov
Chromatographic Separation and Detection Methodologies
Chromatographic methods are essential for separating this compound from other components in a mixture, such as its precursors, impurities, or metabolites. Once separated, a detector is used for quantification.
Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. A compound like this compound, being an ester, is amenable to GC analysis. In GC, the sample is vaporized and travels through a capillary column, where it is separated based on its boiling point and interaction with the column's stationary phase.
The Flame Ionization Detector (FID) is a highly sensitive, universal detector for organic compounds. nih.govcuny.edu As the separated components exit the GC column, they are burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte. cuny.edu GC-FID is known for its high sensitivity, stability, and wide linear dynamic range, making it suitable for quantifying both major components and trace-level impurities. nih.gov For quantitative analysis, the peak area of the analyte is compared to the peak areas of calibration standards of known concentrations. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of salicylate derivatives. sigmaaldrich.com This method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The differential interactions of the analyte with the stationary phase lead to the separation of components within the sample. sigmaaldrich.com For salicylates, reversed-phase HPLC, often using a C18 or C8 stationary phase, is commonly employed. cmes.orgturkjps.org A novel HPLC assay has been developed for the simultaneous determination of salicylate metabolites in human urine, demonstrating the technique's power in complex biological samples. nih.gov
When coupled with HPLC, electrochemical detection (ECD) offers a highly sensitive and selective method for analyzing electroactive compounds, such as salicylates. lcms.czantecscientific.com This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface. antecscientific.com The resulting electrical signal is directly proportional to the concentration of the analyte.
This detection method is particularly advantageous for trace analysis in complex matrices, such as biological fluids, as it can eliminate interferences from non-electroactive substances. lcms.cz For instance, HPLC-ECD has been successfully used to identify and quantify the hydroxylated products of salicylic acid, which are formed as a result of oxidative stress. nih.gov In such applications, the detector's high sensitivity allows for the measurement of minute quantities of these metabolites. A detection limit of less than 0.1 picomole has been achieved for these hydroxylation products, with a linear response over at least five orders of magnitude. nih.gov
Key Features of Electrochemical Detection for Salicylates:
High Sensitivity: Capable of direct measurements down to femtogram levels. lcms.cz
High Selectivity: Detects only electroactive compounds, minimizing matrix interference. lcms.cz
Wide Linear Range: The dynamic range can span over seven orders of magnitude, from picomolar to micromolar concentrations. antecscientific.com
Applications: Widely used for the analysis of neurotransmitters, phenols, and other compounds susceptible to oxidation or reduction. antecscientific.com
UV Absorbance Detection is the most common detection method used in HPLC analysis. shimadzu.combiocompare.com It operates on the principle that a substance will absorb light of a specific wavelength. shimadzu.com For salicylates, which contain a chromophore, UV detection is a robust and reliable quantification method. The absorbance is directly proportional to the concentration of the analyte in the flow cell, a relationship described by the Lambert-Beer law. shimadzu.com
The selection of the detection wavelength is critical for sensitivity and selectivity. For salicylic acid and its esters, wavelengths in the range of 305-310 nm are often utilized. studylib.net In a study analyzing various salicylic acid ester UV absorbers in cosmetics, a detection wavelength of 340 nm was employed. cmes.org Photo Diode Array (PDA) detectors, a type of UV detector, can acquire a full UV spectrum of the analyte as it elutes, which aids in compound identification and purity assessment. shimadzu.com
Table 1: Performance of HPLC-UV Method for Salicylic Acid Ester Analysis
| Parameter | Value | Reference |
| Column | Agilent ZORBAX Eclipse XDB-C18 | cmes.org |
| Mobile Phase | Methanol, tetrahydrofuran (B95107), and 0.1% formic acid solution (gradient elution) | cmes.org |
| Detection Wavelength | 340 nm | cmes.org |
| Linearity Range | 5.0-100.0 mg·L⁻¹ | cmes.org |
| Detection Limits (LOD) | 0.5-2.5 mg·kg⁻¹ | cmes.org |
| Recovery Rates | 90.6%-98.8% | cmes.org |
| Relative Standard Deviations (RSDs) | 1.4%-3.6% | cmes.org |
Thin Layer Chromatography (TLC) for Purification and Analysis
Thin Layer Chromatography (TLC) is a versatile, simple, and rapid separation technique used for both qualitative and quantitative analysis of substances. sigmaaldrich.com It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, coated onto a flat carrier such as a glass or aluminum plate. sigmaaldrich.com The sample is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. sigmaaldrich.com
TLC is highly effective for monitoring the progress of organic reactions and for the initial purification of compounds. For salicylate derivatives, specific systems have been developed to achieve effective separation. One study reported the successful separation of salicylic acid, sulfosalicylic acid, and aspirin (B1665792) using a mobile phase of chloroform-methanol-water-ammonium hydroxide (B78521) (120:75:6:2, v/v) on TLC plates impregnated with boric acid. researchgate.net This demonstrates how the selectivity of the stationary phase can be modified to improve separation. researchgate.net
Advantages of TLC for Salicylate Analysis:
Simplicity and Speed: Allows for rapid analysis with minimal equipment. sigmaaldrich.comresearchgate.net
Cost-Effectiveness: Generally less expensive than HPLC. researchgate.net
Versatility: Can be used for identification, purity checking, and purification.
Parallel Analysis: Multiple samples can be analyzed simultaneously under identical conditions. merckmillipore.com
Method Validation for Salicylate Analysis
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For salicylate analysis, validation ensures the reliability, accuracy, and precision of the obtained data. Key validation parameters include recovery, limit of detection (LOD), and limit of quantification (LOQ). nih.govjuniperpublishers.com
Assessment of Recovery Rates
Recovery studies are performed to evaluate the accuracy of an analytical method. This is determined by analyzing a sample with a known concentration of the analyte and comparing the measured concentration to the true value. The closeness of the results indicates the method's accuracy. nih.gov For salicylate analysis, high recovery rates are essential for accurate quantification in complex matrices like creams or plasma. turkjps.orgnih.gov
Table 2: Reported Recovery Rates for Salicylate Derivatives Using Chromatographic Methods
| Analyte | Method | Recovery Rate (%) | Reference |
| Methyl salicylate | RPLC | 99.78 - 100.0 | turkjps.orgresearchgate.net |
| Salicylic acid ester UV absorbers | HPLC-UV | 90.6 - 98.8 | cmes.org |
| Salicylic acid | Spectrophotometry | ~100 | nih.gov |
| Acetylsalicylic acid impurities | HPLC | 97.0 - 103.0 | nih.gov |
Determination of Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. juniperpublishers.comyoutube.com It distinguishes the analyte's signal from the background noise. youtube.com The LOD is often determined by analyzing a series of blank samples and calculating the mean signal plus three times the standard deviation of the blank signals. youtube.com Another common approach is to use a signal-to-noise ratio of 3:1. juniperpublishers.com
The LOD is highly dependent on the specific analytical technique and the detector used. For instance, the high sensitivity of electrochemical detectors often results in significantly lower LODs compared to UV detectors.
Table 3: Examples of Limits of Detection (LOD) for Salicylate Analysis
| Analytical Method | Analyte/Metabolite | Limit of Detection (LOD) | Reference |
| HPLC with Electrochemical Detection | Salicylate hydroxylation products | < 0.1 pmol | nih.gov |
| HPLC with UV Detection | Salicylic acid ester UV absorbers | 0.5 - 2.5 mg·kg⁻¹ | cmes.org |
| Spectrophotometry | Salicylates in plasma | 10 mg/L | nih.gov |
| HPLC with UV Detection | Methyl salicylate | 0.0271 µg/mL | researchgate.net |
Theoretical Applications and Potential Translational Research of 3 Hydroxypropyl Salicylate and Derivatives
Advanced Drug Delivery Systems
The ester and hydroxyl functional groups within 3-Hydroxypropyl salicylate (B1505791) make it an intriguing candidate for incorporation into sophisticated drug delivery systems. These systems aim to enhance the therapeutic efficacy of drugs by controlling their release rate, improving solubility, and targeting specific sites within the body. ajrconline.org
Smart hydrogels that respond to environmental stimuli, such as pH, are a major focus in advanced drug delivery. mdpi.commdpi.com These polymeric systems can be designed to release an encapsulated drug in response to specific pH changes in the body, such as the transition from the acidic environment of the stomach to the neutral or alkaline conditions of the intestine. mdpi.comnih.gov pH-responsive hydrogels typically contain ionizable functional groups that can swell or collapse based on the surrounding pH, thereby controlling the diffusion of the drug out of the polymer matrix. mdpi.com
The development of salicylate-containing polymers demonstrates this principle. For instance, a multiple cross-linked conjugate of hydroxypropylcellulose (B1664869), succinic anhydride (B1165640), and salicylic (B10762653) acid has been synthesized to create a pH-responsive system. rsc.org This conjugate exhibits significant swelling in neutral (pH 7.4) or slightly acidic (pH 6.8) environments but shows negligible swelling in the highly acidic conditions (pH 1.2) typical of the stomach. rsc.org This pH-dependent behavior allows for the targeted release of the active salicylate. The mechanism relies on the deprotonation of carboxyl groups at higher pH values, which leads to electrostatic repulsion and increased hydrogel swelling, facilitating drug release. mdpi.com
Table 1: Swelling Behavior of a Salicylate-Polymer Conjugate at Different pH Values
| pH Value | Swelling Property | Implication for Drug Release |
|---|---|---|
| 1.2 | Negligible swelling | Minimal drug release in stomach acid rsc.org |
| 6.8 | Good swelling | Release initiated in the upper intestine rsc.org |
This research suggests that 3-Hydroxypropyl salicylate, with its inherent salicylate structure, could be similarly integrated into such "smart" polymer systems for controlled, site-specific delivery.
A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. ajrconline.orgresearchgate.net This approach is used to overcome issues such as poor solubility, instability, or to achieve sustained release, minimizing the need for frequent administration. ajrconline.orgresearchgate.net
Salicylic acid derivatives have been extensively used in prodrug design. ajrconline.org A key strategy involves creating polymeric prodrugs where salicylic acid is covalently attached to a polymer backbone via a labile bond, such as an ester. nih.govresearchgate.net For example, a polymerizable derivative of salicylic acid has been grafted onto polypropylene films. nih.gov In this system, the poly(2-methacryloyloxy-benzoic acid) acts as the polymeric prodrug, which slowly releases salicylic acid upon hydrolysis of the ester bonds in an aqueous environment. nih.gov This release can be sustained over extended periods, from days to months. nih.gov
Similarly, a cross-linked prodrug of a hydroxypropylcellulose-succinate-salicylate conjugate was designed for sustained drug release. rsc.org The covalent linkage of salicylic acid to the polymer ensures that the drug is released gradually as the linkages break down in vivo. rsc.org The this compound molecule itself can be considered a simple prodrug of salicylic acid, where the 3-hydroxypropyl ester group could be cleaved by metabolic enzymes to release the active parent compound.
Nanotechnology offers powerful tools for creating advanced drug delivery vehicles that can improve the therapeutic profile of active compounds. nih.gov Formulating drugs into nanoparticles or microspheres can enhance bioavailability, protect the drug from degradation, and enable targeted delivery to specific tissues or cells. nih.gov
Research into salicylate-based polymers has demonstrated their utility in creating such formulations. Salicylate-based poly(anhydride-ester) (PAE) polymers have been formulated into microspheres with smooth surfaces and sizes ranging from 2-34 micrometers. nih.gov By altering the chemical composition of the PAE backbone—for example, by using linear aliphatic, branched aliphatic, or heteroatomic moieties—researchers have been able to precisely control the release profiles of salicylic acid over days, weeks, or even months. nih.gov While specific research on this compound nanoparticles is not prevalent, these findings establish a strong precedent for its potential use in nanoparticulate and nanorod formulations to achieve highly tunable and sustained drug delivery.
Innovative Therapeutic Strategies
Beyond drug delivery, the inherent biological activity of the salicylate scaffold provides a foundation for developing novel therapeutic agents. Derivatives of this compound are being explored for their potential as next-generation anti-inflammatory and antitumor drugs.
Salicylates are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). asp-inc.comdrugs.com Their primary mechanism of action involves the inhibition of cyclo-oxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923)—mediators that cause pain, fever, and inflammation. webofjournals.com While classic salicylates like aspirin (B1665792) are effective, research focuses on synthesizing new derivatives with improved potency and selectivity, particularly for the COX-2 enzyme, which is induced during inflammation. webofjournals.com
Recent studies have involved the synthesis of new ester analogs of salicylic acid to evaluate their COX inhibitory potential. researchgate.net In one such study, a series of twelve new derivatives were created and tested. The results showed that one compound, MEST1 (a dimethoxy-substituted ester derivative), exhibited significantly higher COX-2 inhibitory activity (IC50: 0.048 μM) compared to aspirin (IC50: 2.60 μM). researchgate.net Molecular docking studies suggested that this enhanced activity was due to strong interactions within the hydrophobic channel of the COX active site. researchgate.net This line of research highlights the potential for modifying the ester group of a salicylate, as in this compound, to develop more potent and selective anti-inflammatory agents.
Emerging research has identified several mechanisms through which salicylate derivatives may exert anticancer effects, making this a promising area for therapeutic development. mdpi.com
One strategy involves designing derivatives that can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A study on newly synthesized tryptamine salicylic acid derivatives found that one compound, E20, showed potent and broad-spectrum anticancer activity across five different human cancer cell lines. rsc.org This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis in gastric cancer cells. rsc.org
Table 2: In Vitro Antiproliferative Activity of Salicylate Derivative E20
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| MGC-803 | Human Gastric Carcinoma | 3.51 |
| MCF-7 | Human Breast Adenocarcinoma | 5.92 |
| HepG2 | Human Liver Carcinoma | 6.78 |
| A549 | Human Lung Carcinoma | 8.87 |
| HeLa | Human Cervical Carcinoma | 11.23 |
Data sourced from a study on tryptamine salicylic acid derivatives. rsc.org
Other potential antitumor mechanisms for salicylates include:
Inhibition of p300/CBP: Salicylate and the related drug diflunisal have been shown to directly inhibit the lysine (B10760008) acetyltransferase activity of p300 and CBP. nih.gov These proteins are involved in cell growth and proliferation, and their inhibition has been shown to suppress the growth of leukemic cells. nih.gov
Suppression of the Hyaluronan Network: Salicylate can alter the organization of hyaluronan, a component of the extracellular matrix that is implicated in tumor progression. By activating AMPK and down-regulating the enzyme responsible for hyaluronan synthesis (HAS2), salicylate has been shown to inhibit the proliferation, growth, and motility of metastatic breast cancer cells. nih.gov
Inhibition of Angiogenesis: Therapeutic concentrations of salicylate have been found to directly inhibit the formation of new blood vessels (angiogenesis) in a manner independent of COX enzymes. nih.gov Since tumors rely on angiogenesis for growth and metastasis, this represents another significant anticancer mechanism. nih.gov
DHFR Inhibition: Some salicylate derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide synthesis and a well-established target for chemotherapy drugs like methotrexate. scienceopen.comscirp.org
These diverse findings underscore the significant potential for developing this compound and its derivatives into novel therapeutic agents for various forms of cancer.
Potential as α-Glucosidase Inhibitors for Diabetes Management
The management of type 2 diabetes often involves strategies to control postprandial hyperglycemia, the spike in blood sugar levels after a meal. One therapeutic approach is the inhibition of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govwikipedia.org By slowing carbohydrate digestion, α-glucosidase inhibitors can help to moderate blood glucose levels. wikipedia.orgmdpi.com While existing drugs like acarbose are effective, there is ongoing research into new, potentially more potent inhibitors with fewer side effects. bioworld.combrieflands.com
In this context, derivatives of salicylic acid have emerged as promising candidates for novel non-saccharide α-glucosidase inhibitors. jst.go.jpnih.gov A study investigating a series of synthesized salicylic acid derivatives found that several compounds exhibited significant inhibitory activity against α-glucosidase. jst.go.jpnih.gov Specifically, compounds designated as T9, T10, and T32 were identified as having higher potency than the reference drug, acarbose. jst.go.jpnih.gov
Kinetic studies revealed that these potent salicylate derivatives act as mixed non-competitive inhibitors of α-glucosidase. jst.go.jpnih.gov Further investigation through fluorescence quenching experiments indicated that these compounds form a complex with the α-glucosidase enzyme. jst.go.jpnih.gov Molecular docking simulations suggested that the formation of hydrogen bonds between the compounds and the enzyme is a key aspect of their inhibitory action. jst.go.jpnih.gov
The antioxidant properties of these derivatives were also evaluated, with compound T10, in particular, demonstrating notable antioxidant activity. jst.go.jpnih.gov This dual functionality of α-glucosidase inhibition and antioxidant action makes these salicylic acid derivatives particularly interesting for further research, as oxidative stress is a known complication of diabetes.
| Compound | IC50 (mM) for α-Glucosidase Inhibition |
| T9 | 0.15 ± 0.01 |
| T10 | 0.086 ± 0.01 |
| T32 | 0.32 ± 0.02 |
| Acarbose (Reference) | Higher than test compounds |
This table presents the half-maximal inhibitory concentration (IC50) values of selected salicylic acid derivatives against α-glucosidase, as reported in a key study. Lower IC50 values indicate greater potency. jst.go.jpnih.gov
Material Science and Biomedical Engineering Applications
The unique chemical structure of salicylates has prompted their investigation in the field of material science and biomedical engineering. Their inherent biological activity and the potential for polymerization make them attractive building blocks for novel functional materials.
There is a growing demand for biocompatible and biodegradable polymers for various medical applications, including drug delivery and tissue engineering. nih.govnih.gov Salicylic acid-based polymers, particularly poly(anhydride-esters), have been synthesized and characterized for these purposes. nih.gov These polymers are designed to degrade hydrolytically into salicylic acid and other non-toxic components. nih.gov
The synthesis of copolymers using monomers such as poly(1,10-bis(o-carboxyphenoxy)decanoate) (CPD) and poly(1,6-bis(p-carboxyphenoxy)hexane) (p-CPH) allows for the tuning of the polymer's properties. nih.gov By adjusting the ratio of these monomers, it is possible to control the salicylic acid loading, as well as the thermal and mechanical characteristics of the resulting polymer. nih.gov For instance, a higher concentration of p-CPH tends to increase the thermal and mechanical stability of the copolymer. nih.gov
The glass transition temperatures (Tg) of these copolymers can be engineered to fall within a range suitable for elastomeric biomedical implants. nih.gov This controlled degradation and release of salicylic acid, an anti-inflammatory agent, directly at the site of implantation is a significant advantage of these materials. researchgate.netmdpi.com
| Copolymer Composition (CPD:p-CPH) | Salicylic Acid Loading (wt%) | Glass Transition Temperature (Tg) (°C) |
| 9:1 | ~50 | 27 |
| 1:9 | ~6 | 38 |
This table illustrates how the composition of salicylic acid-based poly(anhydride-ester) copolymers influences their salicylic acid content and thermal properties. Data is derived from studies on CPD and p-CPH copolymers. nih.gov
Guided tissue regeneration (GTR) is a surgical technique used in periodontics and other fields to promote the regeneration of lost tissue, particularly bone. nih.govnicosiaperiodontics.comsaintlukeskc.org This is often achieved through the use of a barrier membrane that prevents faster-growing soft tissue from invading the space that should be populated by slower-growing bone cells. saintlukeskc.orgnih.gov
The materials used for these membranes are critical to the success of the procedure and are ideally biocompatible and, in many cases, resorbable. nih.gov The integration of bioactive molecules into these matrices can enhance the healing process. While direct studies on this compound in GTR matrices are not prevalent, the use of salicylate-releasing biodegradable polymers holds theoretical promise. The localized and sustained release of salicylic acid from a GTR membrane could help to modulate the inflammatory response during healing.
The development of such bioactive matrices would involve incorporating salicylate-based polymers, like the poly(anhydride-esters) discussed previously, into the structure of the GTR membrane. nih.gov The controlled degradation of the polymer would ensure a prolonged anti-inflammatory effect at the surgical site, potentially improving the predictability and outcome of the regenerative procedure.
The esterification of a carboxy silicone with salicylic acid results in the formation of silicone-salicylate esters. google.com These compounds are designed to combine the properties of both silicones and salicylates. The silicone component provides durability and surface activity, making these esters suitable for application on substrates like textiles, hair, and skin. google.com
A key application of these specialty materials is as durable ultraviolet (UV) absorbers. google.com The salicylate group is responsible for the UV absorbance, while the silicone backbone ensures that the compound adheres well to the substrate, providing long-lasting protection. google.com An additional feature of these esters is the ester linkage between the silicone and the aromatic group, which is designed to be biodegradable in wastewater. google.com
The synthesis of these compounds involves a reaction between a carboxy-functional silicone and the hydroxyl group of salicylic acid. google.com The use of a mono-hydroxyl aromatic compound like salicylic acid is crucial to prevent crosslinking and the formation of undesirable polyesters. google.com
Considerations for Enhanced Therapeutic Efficacy and Reduced Adverse Interactions
To optimize the therapeutic potential of this compound and its derivatives, a thorough understanding of their structure-activity relationships is essential. This knowledge can guide the design of new molecules with improved efficacy and a better safety profile.
Structure-activity relationship (SAR) studies examine how the chemical structure of a compound influences its biological activity. gardp.org For salicylates, several general SAR principles have been established. The salicylate anion is the active moiety, and modifications to the carboxyl or phenolic hydroxyl groups can significantly affect potency and toxicity. pharmacy180.com
Key findings from SAR studies on salicylates include:
Position of the Hydroxyl Group: The placement of the phenolic hydroxyl group in the ortho position relative to the carboxyl group is crucial for activity. Moving it to the meta or para position abolishes the anti-inflammatory and analgesic effects. pharmacy180.com
Substitution on the Aromatic Ring: The addition of halogen atoms to the aromatic ring can enhance both potency and toxicity. pharmacy180.com Conversely, substituting the ring at the 5th position has been shown to increase anti-inflammatory activity. pharmacy180.com
Modifications to the Carboxyl Group: Reducing the acidity of the carboxyl group, for example, by converting it to an amide (salicylamide), can alter the activity profile. Salicylamide retains analgesic properties but lacks anti-inflammatory effects. pharmacy180.com
These SAR principles provide a framework for the rational design of new salicylate derivatives. For instance, in the development of more potent NF-κB inhibitors from salicylic acid, it was found that amidation of the carboxylic group or substitution of a chlorine atom at the 5-position increased the compound's ability to suppress NF-κB dependent gene expression. nih.gov Further modifications to the amide group led to even greater potencies. nih.gov
Molecular Docking and Computational Chemistry for Target Interaction Prediction
While direct molecular docking and computational chemistry studies specifically targeting this compound are not extensively available in the current body of scientific literature, a significant volume of research on structurally related salicylic acid derivatives provides a strong basis for predicting its potential biological targets and interaction mechanisms. Computational methods, particularly molecular docking, serve as a powerful tool to simulate the binding of a ligand, such as a salicylate derivative, to the active site of a target protein. These simulations can predict the binding affinity, orientation, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
The insights gained from in silico studies on various salicylic acid esters and acyl derivatives allow for the extrapolation of potential therapeutic applications for this compound. By examining the predicted interactions of these surrogate molecules with known drug targets, we can hypothesize about the likely efficacy and mechanisms of action for this compound in similar biological contexts.
Detailed Research Findings from Salicylic Acid Derivatives
Molecular docking studies on a range of salicylic acid derivatives have successfully predicted their binding affinities and interaction patterns with several key protein targets. These studies are instrumental in understanding the structure-activity relationships that govern the therapeutic effects of this class of compounds.
For instance, research on acyl salicylic acid derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy, has revealed important structural determinants for binding. unair.ac.id In one such study, a series of acyl-salicylic acid derivatives were docked into the active site of COX-2. unair.ac.id The results indicated that many of these derivatives exhibited a higher binding affinity for COX-2 than the known NSAID, meclofenamic acid. unair.ac.id The compound BS3, an O-(4-tert-butylbenzoyl)-salicylic acid analog, was identified as a particularly potent inhibitor, a finding that was consistent with its in vivo analgesic activity. unair.ac.id
Similarly, in a study focused on designing selective COX-1 inhibitors, molecular docking was used to evaluate a series of fourteen acyl salicylic acid derivatives. fip.org The docking scores, represented as S-scores in kcal/mol, indicated that nearly all the designed derivatives had a higher binding affinity for COX-1 than aspirin. fip.org The compound AcS7 was identified as having the highest affinity. fip.org The study also highlighted the importance of hydrophobicity and molecular energy in determining the inhibitory action of these compounds. fip.org
Beyond the well-established anti-inflammatory targets, computational studies have explored the potential of salicylic acid derivatives against other diseases. In the context of developing novel therapeutics against Yersinia pestis, the causative agent of plague, molecular docking was employed to investigate the interaction of salicylic acid derivatives with the protein tyrosine phosphatase YopH. nih.gov These derivatives were designed with a salicylic acid core to target the phosphotyrosine-binding pocket of the enzyme. nih.gov The docking simulations helped to predict the binding modes of these compounds and provided a structural basis for their inhibitory activity. nih.gov
In another application, the interaction of allyl esters of salicylic acid with the oral cavity enzyme amylase was investigated using molecular docking to predict their stability in dental prostheses. mdpi.com The study found that the allyl ester of salicylic acid (AESA) had a binding energy of -5.6 kcal/mol with amylase, suggesting a moderately weak interaction that would be favorable for maintaining the compound's stability on the prosthesis surface. mdpi.com
These examples underscore the utility of molecular docking and computational chemistry in predicting the biological targets and understanding the molecular interactions of salicylic acid derivatives. The data generated from these studies, including binding affinities and interacting residues, are crucial for the rational design of new therapeutic agents. Based on these findings for structurally related compounds, it is plausible to predict that this compound would also interact with a range of biological targets, and its specific interaction profile could be elucidated through similar computational approaches.
Table 1: Predicted Binding Affinities of Salicylic Acid Derivatives against Various Protein Targets
| Compound/Derivative | Target Protein | Docking Score/Binding Energy | Reference |
| Acyl Salicylic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Higher affinity than meclofenamic acid for 12 compounds | unair.ac.id |
| AcS7 | Cyclooxygenase-1 (COX-1) | -5.32 kcal/mol (S-score) | fip.org |
| Aspirin | Cyclooxygenase-1 (COX-1) | -4.33 kcal/mol (S-score) | fip.org |
| Salicylic Acid Derivatives | Yersinia pestis YopH | Micromolar inhibitory activity for sixteen compounds | nih.gov |
| Allyl ester of salicylic acid (AESA) | Amylase | -5.6 kcal/mol | mdpi.com |
| Allyl ester of acetylsalicylic acid (AEASA) | Amylase | -5.4 kcal/mol | mdpi.com |
Table 2: Key Interacting Residues of Salicylic Acid Derivatives with Target Proteins
| Compound/Derivative | Target Protein | Key Interacting Amino Acid Residues | Reference |
| Acyl Salicylic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Interacted with amino acids in one of the active sites | unair.ac.id |
| Acyl Salicylic Acid Derivatives | Cyclooxygenase-1 (COX-1) | Not explicitly detailed in the provided text | fip.org |
| Salicylic Acid Derivatives | Yersinia pestis YopH | Salicylic acid core docked to the phosphotyrosine-binding pocket | nih.gov |
| Allyl ester of salicylic acid (AESA) | Amylase | Not explicitly detailed in the provided text | mdpi.com |
Future Research Directions and Unexplored Potential
Elucidating Novel Molecular Targets and Signaling Pathways
A fundamental step in the development of any new therapeutic agent is the identification of its molecular targets and the signaling pathways it modulates. For 3-Hydroxypropyl salicylate (B1505791), research should initially focus on established pathways associated with salicylic (B10762653) acid and other non-steroidal anti-inflammatory drugs (NSAIDs). However, the unique 3-hydroxypropyl moiety may confer novel biological activities.
Future investigations should employ a range of modern biochemical and cellular techniques to uncover these mechanisms. Techniques such as affinity chromatography and mass spectrometry can be utilized to identify binding proteins and potential molecular targets within the cell. Furthermore, comprehensive profiling of changes in gene and protein expression through transcriptomics and proteomics will be essential to map the signaling cascades affected by 3-Hydroxypropyl salicylate.
Initial Hypothetical Research Focus for this compound:
| Research Area | Technique | Potential Targets/Pathways to Investigate |
|---|---|---|
| Target Identification | Affinity Chromatography-Mass Spectrometry | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) pathways, Kinases, Transcription factors |
| Pathway Analysis | Transcriptomics (RNA-seq), Proteomics (2D-DIGE, iTRAQ) | NF-κB signaling, MAPK signaling, Apoptosis pathways, Inflammasome activation |
Investigation of Synergistic Effects with Other Bioactive Compounds
The combination of therapeutic agents can lead to synergistic effects, where the combined impact is greater than the sum of their individual effects. This approach can enhance therapeutic efficacy and potentially reduce the required doses of individual drugs, thereby minimizing side effects. Investigating the synergistic potential of this compound with other bioactive compounds is a promising area of research.
Initial studies could explore combinations with other anti-inflammatory agents, analgesics, or compounds relevant to specific disease models. For instance, combining this compound with natural polyphenols, which are known to have antioxidant and anti-inflammatory properties, could yield enhanced therapeutic outcomes. The mechanisms underlying any observed synergy, such as complementary modes of action or improved bioavailability, should be a key focus of these investigations.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound, the use of advanced in vitro and ex vivo models is crucial. These models can more accurately mimic human physiology compared to traditional two-dimensional cell cultures. Three-dimensional (3D) cell cultures, organ-on-a-chip technologies, and the use of patient-derived cells can provide more relevant insights into the compound's effects in a biological system.
For example, 3D skin models could be employed to study its potential topical anti-inflammatory effects, while organoid cultures could be used to investigate its impact on specific organs. Ex vivo models, such as isolated perfused organs, can offer a bridge between in vitro studies and in vivo animal models, allowing for the examination of drug metabolism and response in a more intact biological system.
High-Throughput Screening for Identification of Potent Analogs
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. HTS can be employed to screen for analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.
Both cell-based and target-based HTS assays can be developed. For instance, a cell-based assay could screen for compounds that inhibit the production of pro-inflammatory cytokines in stimulated immune cells. A target-based assay might focus on the inhibition of a specific enzyme identified as a molecular target of this compound. The hits identified from these screens would then undergo further optimization to develop lead candidates for preclinical development.
Integration with Emerging Technologies in Drug Discovery and Delivery
The field of drug discovery is continually evolving with the advent of new technologies. The integration of these emerging technologies will be critical for accelerating the development of this compound and its analogs.
Computational approaches, such as molecular modeling and virtual screening, can be used to predict the binding of this compound analogs to their targets and to guide the design of more potent compounds. Furthermore, novel drug delivery systems, such as nanoparticles, liposomes, and hydrogels, could be developed to enhance the delivery and bioavailability of this compound. These advanced delivery systems can improve tissue targeting, prolong drug release, and reduce systemic side effects.
Q & A
Q. What are the common synthetic routes for 3-Hydroxypropyl salicylate, and what factors influence reaction efficiency and product purity?
- Methodological Answer : The primary methods include:
- Esterification : Reacting salicylic acid with 3-hydroxypropanol using acid catalysts (e.g., H₂SO₄). Optimal conditions involve controlled temperature (80–100°C) and molar ratios (1:1.2 salicylic acid to alcohol). Advantages include direct synthesis, but side reactions (e.g., dimerization) may reduce yield .
- Transesterification : Using methyl salicylate and 3-hydroxypropanol with alkaline catalysts (e.g., K₂CO₃). This method avoids water formation, improving purity, but requires anhydrous conditions and prolonged reaction times .
Key factors: Catalyst selection, solvent polarity, and purification techniques (e.g., fractional distillation or column chromatography).
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices, and how are they validated?
- Methodological Answer :
- HPLC-UV : Provides high sensitivity (LOD ~0.1 µg/mL) and specificity for quantifying this compound in biological samples. Use C18 columns with mobile phases like methanol:water (70:30) .
- UV-Vis Spectroscopy : Quantification via absorbance at λ_max ≈ 300 nm (validated against standard curves, R² > 0.99). Limited by matrix interference in crude extracts .
- Validation : Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (90–110%) .
Q. How does the hydroxyl group position in this compound influence its solubility and reactivity compared to other salicylate esters?
- Methodological Answer :
- The 3-hydroxy group enhances hydrogen bonding, increasing solubility in polar solvents (e.g., water solubility ≈ 1.2 mg/mL vs. 0.5 mg/mL for methyl salicylate) .
- Reactivity: The hydroxyl group may participate in intramolecular hydrogen bonding with the ester carbonyl, reducing hydrolysis rates compared to non-hydroxylated esters. Confirm via FTIR (O-H stretch at 3200–3400 cm⁻¹) and XRD analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioabsorption rates of this compound across in vitro and in vivo models?
- Methodological Answer :
- Cross-Validation : Compare Franz diffusion cell data (in vitro) with in vivo microdialysis in rodent models. Adjust for skin thickness variability (e.g., porcine vs. human epidermis) .
- Metabolic Interference : Use LC-MS/MS to detect metabolites in plasma, accounting for enzymatic hydrolysis in vivo. Address discrepancies via kinetic modeling (e.g., one-compartment vs. non-linear models) .
Q. What experimental strategies are recommended to assess the metabolic stability of this compound in mammalian systems?
- Methodological Answer :
- Hepatocyte Incubations : Monitor degradation over 24 hours (37°C, 5% CO₂) with LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₋int) .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Compare phase I (oxidation) and phase II (glucuronidation) metabolite profiles .
Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., salicylic acid) via HPLC. Use Arrhenius kinetics to predict shelf-life at 25°C .
- pH Stability : Conduct buffer studies (pH 1–9) with periodic sampling. Identify pH-dependent hydrolysis mechanisms (e.g., acid-catalyzed vs. base-mediated) .
Q. How does the presence of this compound influence secondary metabolite production in plant tissue cultures, and what mechanisms are hypothesized?
- Methodological Answer :
- Experimental Design : Treat Arabidopsis or Nicotiana cultures with 0.1–1 mM this compound. Extract metabolites at 24/48/72 hours and analyze via GC-MS or UPLC-QTOF .
- Mechanistic Hypothesis : The compound may upregulate phenylpropanoid pathway enzymes (e.g., PAL, CHS), increasing flavonoid production. Validate via qPCR for gene expression and enzyme activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
